10-Aminodecylphosphonic acid
Overview
Description
10-Aminodecylphosphonic acid: is an organic compound with the molecular formula C10H24NO3P It is characterized by the presence of a phosphonic acid group attached to a decyl chain with an amino group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Aminodecylphosphonic acid typically involves the reaction of decylamine with a phosphonic acid derivative. One common method is the McKenna reaction, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane (BTMS), followed by hydrolysis . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 10-Aminodecylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Phosphine derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
Chemistry: 10-Aminodecylphosphonic acid is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: In biological research, this compound is studied for its potential as a biomimetic molecule due to its structural similarity to natural phosphonates. It is also explored for its role in enzyme inhibition and as a ligand in biochemical assays .
Medicine: The compound’s potential antimicrobial properties make it a candidate for developing new antibiotics and antifungal agents. Its ability to interact with biological membranes and proteins is of particular interest in medicinal chemistry .
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants and corrosion inhibitors. Its ability to form stable complexes with metal ions makes it valuable in materials science and engineering .
Mechanism of Action
The mechanism of action of 10-Aminodecylphosphonic acid involves its interaction with molecular targets such as enzymes and cell membranes. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the long hydrophobic decyl chain enables the compound to integrate into lipid bilayers, affecting membrane stability and function .
Comparison with Similar Compounds
Aminomethylphosphonic acid: Similar in structure but with a shorter chain.
Aminophosphonic acids: A broad class of compounds with varying chain lengths and functional groups.
Uniqueness: 10-Aminodecylphosphonic acid is unique due to its long decyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring amphiphilic molecules .
Properties
IUPAC Name |
10-aminodecylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NO3P/c11-9-7-5-3-1-2-4-6-8-10-15(12,13)14/h1-11H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCXYNMSRUFZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCP(=O)(O)O)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302255 | |
Record name | P-(10-Aminodecyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859458-82-5 | |
Record name | P-(10-Aminodecyl)phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=859458-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | P-(10-Aminodecyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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